1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride, with the chemical formula and a molecular weight of 255.19 g/mol, is a compound of interest in various scientific fields. It is classified as a piperidine derivative, which indicates its structural relationship to piperidine, a common cyclic amine. This compound is primarily utilized in medicinal chemistry and pharmacological research due to its potential biological activity.
The compound is cataloged under several identifiers, including the CAS Number 2060033-66-9 and the PubChem CID 126775300. It falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their structure. The IUPAC name for this compound is 1-(piperidin-2-ylmethyl)pyrrolidin-2-one dihydrochloride, reflecting its functional groups and structural features .
The synthesis of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride generally involves multi-step organic reactions. A common method includes:
Technical details regarding specific reagents and conditions (such as temperature and solvent) are typically proprietary or detailed in specialized literature.
The molecular structure of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride can be represented using various notations:
C1CCNC(C1)CN2CCCC2=O.Cl.Cl
KEHZSNJXMVMEOE-UHFFFAOYSA-N
The compound features a pyrrolidinone ring fused with a piperidine ring, indicating significant steric interactions that may influence its biological activity .
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride can participate in several chemical reactions typical for amines and ketones:
These reactions are crucial for modifying its properties for specific applications in drug design and synthesis.
The mechanism of action of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride is not fully elucidated but is believed to involve interactions with neurotransmitter systems:
Data on specific pathways or targets remain limited and warrant further investigation through pharmacological studies.
The compound appears as a white to off-white powder. It is stable at room temperature but should be stored under controlled conditions to maintain purity.
Key chemical properties include:
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride has several scientific uses:
Further studies are necessary to explore its full range of applications and efficacy in clinical settings .
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1